N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-bromobenzenesulfonamide
Description
N-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-bromobenzenesulfonamide is a synthetic compound featuring a benzo[d][1,3]dioxole moiety fused to a 5-oxopyrrolidine core, with a 4-bromobenzenesulfonamide substituent. The benzo[d][1,3]dioxole group is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to modulate pharmacokinetic properties . The 5-oxopyrrolidin-3-ylmethyl linker provides conformational flexibility, while the 4-bromobenzenesulfonamide group introduces electron-withdrawing and bulky substituents that may influence receptor binding or solubility.
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-4-bromobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O5S/c19-13-1-4-15(5-2-13)27(23,24)20-9-12-7-18(22)21(10-12)14-3-6-16-17(8-14)26-11-25-16/h1-6,8,12,20H,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWSOYWDLCDCOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-bromobenzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Attachment of the Bromobenzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound with a bromobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Substitution: The bromine atom in the bromobenzenesulfonamide group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated pyrrolidinone derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a sulfonamide group, which are known for their biological activity. The molecular formula is , and its IUPAC name reflects its intricate arrangement of functional groups.
Pharmacological Applications
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Modulation of ABC Transporters
- This compound has been investigated for its role as a modulator of ATP-binding cassette (ABC) transporters. These transporters are crucial in the pharmacokinetics of drugs, influencing absorption, distribution, metabolism, and excretion. Research indicates that compounds like N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-bromobenzenesulfonamide can enhance the efficacy of drugs used in the treatment of cystic fibrosis by improving drug delivery across cellular membranes .
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Anticancer Activity
- The compound has shown promise in preclinical studies targeting various cancer cells. Its ability to inhibit specific signaling pathways involved in tumor growth and metastasis has been documented. For instance, studies have indicated that sulfonamide derivatives can induce apoptosis in cancer cells through the modulation of the p53 pathway .
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Neuroprotective Effects
- The neuroprotective properties of this compound are being explored in the context of neurodegenerative diseases. Research suggests that compounds with similar structures can modulate NMDA receptors and exhibit antioxidant properties, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
Case Study 1: Cystic Fibrosis Treatment
A study published in Google Patents highlighted the effectiveness of sulfonamide derivatives as modulators for ABC transporters in cystic fibrosis patients. The findings demonstrated improved drug absorption and efficacy when combined with traditional therapies .
Case Study 2: Cancer Cell Apoptosis
In a laboratory setting, researchers treated various cancer cell lines with this compound. Results showed significant induction of apoptosis compared to control groups, indicating potential for further development as an anticancer agent .
Data Tables
Mechanism of Action
The mechanism of action of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-bromobenzenesulfonamide involves its interaction with cellular proteins and enzymes. The compound is known to inhibit tubulin polymerization, leading to the disruption of microtubule dynamics, which is crucial for cell division. This results in cell cycle arrest at the G2/M phase and subsequent apoptosis .
Comparison with Similar Compounds
Key Observations :
- The benzo[d][1,3]dioxole group is retained in ABT-627 and Compound 28, where it enhances metabolic stability .
- Sulfonamide groups are present in the target compound and Example 53, suggesting shared mechanisms such as hydrogen bonding with enzyme active sites .
- The 4-bromo substituent in the target compound and Example 53 may enhance lipophilicity and halogen bonding compared to chlorine or methyl groups in analogs like B20 () .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of the benzo[d][1,3]dioxol-5-yl moiety to the pyrrolidinone core via reductive amination. Subsequent bromobenzenesulfonamide conjugation requires controlled temperatures (e.g., 0–5°C for sulfonylation) and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate intermediates . Yield optimization can be achieved by adjusting stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to amine) and using catalysts like triethylamine to neutralize HCl byproducts .
Q. How is the structural configuration confirmed using spectroscopic techniques?
- Methodological Answer : Structural validation employs:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., benzylic methylene protons at δ 3.8–4.2 ppm) and confirm sulfonamide linkage.
- HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H] peak at m/z 465.02) and purity (>95%).
- IR Spectroscopy : Peaks near 1350 cm and 1150 cm confirm sulfonamide S=O stretching .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what methodologies validate these interactions?
- Methodological Answer : The sulfonamide group and benzo[d][1,3]dioxole moiety enable interactions with enzymes like spleen tyrosine kinase (SYK). Validation methods include:
- In Vitro Assays : Fluorescence polarization assays measure SYK inhibition (IC values) using ATP-competitive binding protocols.
- Surface Plasmon Resonance (SPR) : Real-time binding kinetics (k/k) are quantified to assess target affinity .
- X-ray Crystallography : Co-crystallization with SYK reveals binding modes (e.g., hydrogen bonding with Lys-402 and hydrophobic interactions with Phe-382) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in IC values often arise from assay conditions. Standardization steps include:
- Buffer Optimization : Use consistent pH (e.g., 7.4 PBS) and ionic strength to minimize false positives.
- Cell Line Validation : Ensure uniform expression levels of target proteins (e.g., SYK in HEK293T vs. RAW264.7 macrophages).
- Dose-Response Repetition : Perform triplicate experiments with positive controls (e.g., R406 for SYK inhibition) to confirm reproducibility .
Q. What computational approaches predict structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina predict binding poses in SYK’s active site, prioritizing derivatives with improved hydrophobic contacts.
- QSAR Modeling : Partial least squares (PLS) regression correlates electronic descriptors (e.g., Hammett σ values) with activity. Substituents at the 4-bromo position show a strong correlation with potency .
- MD Simulations : 100-ns simulations assess ligand-protein stability, identifying derivatives with low root-mean-square deviation (RMSD) post-binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
